molecular formula C12H12O4 B8342250 Methyl 3-(allyloxy)-4-formylbenzoate

Methyl 3-(allyloxy)-4-formylbenzoate

Cat. No.: B8342250
M. Wt: 220.22 g/mol
InChI Key: ALPMKADIQFPFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(allyloxy)-4-formylbenzoate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 4-formyl-3-prop-2-enoxybenzoate

InChI

InChI=1S/C12H12O4/c1-3-6-16-11-7-9(12(14)15-2)4-5-10(11)8-13/h3-5,7-8H,1,6H2,2H3

InChI Key

ALPMKADIQFPFFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4-formyl-3-hydroxybenzoate [see: Harayama, Chem. Pharm. Bull. 1994, 2170] (0.8 g, 4.1 mmol) and anhydrous K2CO3 (1.1 g, 8.0 mmol) in acetone (12 mL) is added allyl bromide (0.70 mL, 8.1 mmol). The mixture is heated in a 48° C. oil bath for 2 h. The reaction mixture is cooled to rt and filtered. The mother liquor is concentrated in vacuo to a brown oil. The crude product is purified by flash chromatography on SiO2. Elution with hexanes-EtOAc (85:15) gives 0.85 g (49%) of methyl 3-(allyloxy)-4-formylbenzoate as a clear solid: 1H NMR (400 MHz, CDCl3) δ 10.6, 7.9, 7.7, 6.1, 5.5, 5.4, 4.8, 4.0.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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